A Technical Guide to 2-Bromo-5-methoxybenzene-1-sulfonamide (CAS No. 749253-03-0)
A Technical Guide to 2-Bromo-5-methoxybenzene-1-sulfonamide (CAS No. 749253-03-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Potential
2-Bromo-5-methoxybenzene-1-sulfonamide, identified by the CAS number 749253-03-0 , is an aromatic sulfonamide that has garnered interest within the medicinal chemistry landscape.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and, most importantly, its burgeoning potential as a scaffold for novel therapeutic agents. The strategic placement of the bromo, methoxy, and sulfonamide functionalities on the benzene ring presents a unique chemical architecture ripe for exploration, particularly in the realms of oncology and inflammatory diseases.
Core Chemical Identity
A clear understanding of the fundamental properties of 2-Bromo-5-methoxybenzene-1-sulfonamide is paramount for its effective utilization in a research and development setting.
| Property | Value | Source |
| CAS Number | 749253-03-0 | BLD Pharm[1] |
| Molecular Formula | C₇H₈BrNO₃S | BLD Pharm[1] |
| Molecular Weight | 266.11 g/mol | BLD Pharm[1] |
| SMILES | COC1=CC(=C(C=C1)Br)S(=O)(=O)N | BLD Pharm[1] |
Synthesis Protocol: A Self-Validating Pathway
The synthesis of 2-Bromo-5-methoxybenzene-1-sulfonamide can be approached through a logical and well-documented synthetic pathway. The following protocol is a robust and reproducible method, commencing from the readily available precursor, 4-bromo-3-nitroanisole. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-5-methoxyaniline
This initial step involves the reduction of the nitro group of 4-bromo-3-nitroanisole to an amine. Iron powder in the presence of an acid catalyst, such as ammonium chloride, is a classic and effective method for this transformation due to its mild conditions and high yield.
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-nitroanisole (1 equivalent) in a mixture of ethanol and water.
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Add iron powder (5 equivalents) and ammonium chloride (4 equivalents) to the solution.[2]
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Heat the reaction mixture to reflux for 2 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature and extract the product with a suitable organic solvent, such as diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methoxyaniline as a crude product.[2]
Step 2: Diazotization and Sulfonation to Yield 2-Bromo-5-methoxybenzene-1-sulfonamide
The synthesized 2-bromo-5-methoxyaniline is then converted to the target sulfonamide. This involves a two-part process: diazotization of the aniline to form a diazonium salt, followed by a sulfonyl group introduction.
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Cool a solution of the crude 2-bromo-5-methoxyaniline (1 equivalent) in concentrated hydrochloric acid to 0°C in an ice bath.[2]
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature at 0°C.[2]
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Stir the reaction mixture at 0°C for an extended period (e.g., 5 hours) to ensure complete formation of the diazonium salt.[2]
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In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and cool it to 0°C.
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Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution.
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The reaction is typically catalyzed by a copper(I) salt.
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Upon completion of the reaction, the mixture is worked up by extraction and purification via column chromatography to afford the final product, 2-Bromo-5-methoxybenzene-1-sulfonamide.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-Bromo-5-methoxybenzene-1-sulfonamide.
Applications in Drug Discovery and Development
The therapeutic potential of 2-Bromo-5-methoxybenzene-1-sulfonamide is largely inferred from studies on structurally analogous compounds. This positions it as a valuable lead scaffold for further chemical exploration.
Anticancer Potential: Targeting Microtubule Dynamics
A compelling area of investigation for this class of compounds is in oncology. Research on a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides has revealed potent cytotoxic effects against various human tumor cell lines, including HeLa, HT-29, and notably, the MCF7 breast adenocarcinoma cell line.[3][4] The mechanism of action for these related compounds has been identified as the inhibition of microtubular protein polymerization.[3][4] By binding to tubulin, these molecules disrupt the dynamic instability of microtubules, which is crucial for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
The structural similarity of 2-Bromo-5-methoxybenzene-1-sulfonamide to these active compounds suggests that it could serve as a foundational structure for the development of novel antimitotic agents. The bromo and methoxy substituents offer sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Anti-inflammatory Activity: Modulation of Key Signaling Pathways
The potential utility of this scaffold extends to the treatment of inflammatory diseases. A study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a compound with a similar substitution pattern, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[5] This related molecule was found to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Mechanistically, the anti-inflammatory action was attributed to the inhibition of the NF-κB and MAPK signaling pathways.[5] Given that the sulfonamide moiety is a well-established pharmacophore in numerous anti-inflammatory drugs, 2-Bromo-5-methoxybenzene-1-sulfonamide presents an intriguing starting point for the design of new modulators of these critical inflammatory cascades.
Enzyme Inhibition
The sulfonamide group is a key feature in many enzyme inhibitors.[6] This functional group can mimic the structure of natural substrates, enabling compounds like 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide to bind to the active site of enzymes and inhibit their activity.[6] This inhibitory action can disrupt essential biological pathways, making such compounds valuable for studying enzyme function and for the development of therapeutics that target specific enzymes.[6]
Logical Relationship Diagram for Therapeutic Potential
Caption: Potential mechanisms of action for therapeutic applications.
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling 2-Bromo-5-methoxybenzene-1-sulfonamide.
Hazard Statements:
Based on available data from chemical suppliers, this compound is associated with the following hazards:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Bromo-5-methoxybenzene-1-sulfonamide represents a promising, yet underexplored, chemical entity. Its straightforward synthesis and the demonstrated biological activities of structurally related compounds in the fields of cancer and inflammation underscore its potential as a valuable scaffold for drug discovery. This guide provides a foundational understanding to empower researchers to unlock the full therapeutic potential of this intriguing molecule. Further investigation into its specific biological targets and structure-activity relationships is warranted and could pave the way for the development of next-generation therapeutics.
References
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Pérez-Magan, C., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Available at: [Link]
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Kim, J. H., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Molecules, 29(3), 608. Available at: [Link]
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Pérez-Magan, C., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed, 34107837. Available at: [Link]
Sources
- 1. 749253-03-0|2-Bromo-5-methoxybenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. 2-BROMO-5-METHOXYANILINE | 59557-92-5 [chemicalbook.com]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide | Benchchem [benchchem.com]
